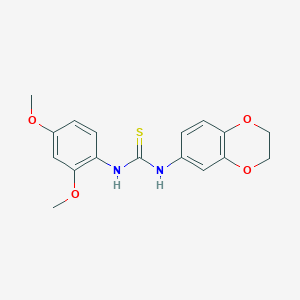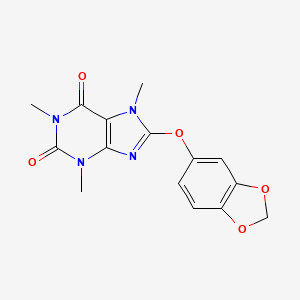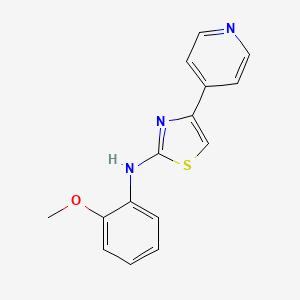
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2,4-dimethoxyphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2,4-dimethoxyphenyl)thiourea, also known as BDBM-13, is a small molecule drug that has gained interest in scientific research due to its potential therapeutic effects.
作用機序
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2,4-dimethoxyphenyl)thiourea exerts its therapeutic effects through multiple mechanisms of action. It has been shown to inhibit the activity of protein kinase CK2, which is involved in cell proliferation and survival. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2,4-dimethoxyphenyl)thiourea also inhibits the aggregation of amyloid-beta and alpha-synuclein proteins by binding to specific amino acid residues on the proteins. This prevents the formation of toxic protein aggregates that contribute to the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2,4-dimethoxyphenyl)thiourea has been shown to have both biochemical and physiological effects. In cancer cells, it induces cell cycle arrest and apoptosis, leading to the inhibition of cell growth. In neurodegenerative diseases, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2,4-dimethoxyphenyl)thiourea prevents the formation of toxic protein aggregates, reducing neuronal damage and improving cognitive function. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2,4-dimethoxyphenyl)thiourea has also been shown to have anti-inflammatory effects, reducing inflammation in the brain and other tissues.
実験室実験の利点と制限
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2,4-dimethoxyphenyl)thiourea has several advantages for lab experiments. It is a small molecule drug that can easily penetrate cell membranes and reach intracellular targets. It is also stable and easy to synthesize, allowing for large-scale production. However, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2,4-dimethoxyphenyl)thiourea has limitations in terms of its specificity and selectivity. It may interact with other proteins and enzymes, leading to off-target effects. Further research is needed to optimize the specificity and selectivity of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2,4-dimethoxyphenyl)thiourea.
将来の方向性
There are several future directions for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2,4-dimethoxyphenyl)thiourea research. One direction is to optimize the synthesis method to improve the yield and purity of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2,4-dimethoxyphenyl)thiourea. Another direction is to investigate the potential use of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2,4-dimethoxyphenyl)thiourea in combination with other drugs for cancer and neurodegenerative disease treatment. Additionally, further research is needed to understand the mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2,4-dimethoxyphenyl)thiourea in more detail, and to optimize its specificity and selectivity for specific targets.
合成法
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2,4-dimethoxyphenyl)thiourea can be synthesized through a multi-step process, starting with the reaction of 2,4-dimethoxybenzaldehyde and thiourea to form 2,4-dimethoxyphenylthiourea. This intermediate is then reacted with 1,2-benzoquinone to form the final product, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2,4-dimethoxyphenyl)thiourea. The synthesis method has been optimized to improve the yield and purity of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2,4-dimethoxyphenyl)thiourea.
科学的研究の応用
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2,4-dimethoxyphenyl)thiourea has been studied for its potential therapeutic effects in various scientific research applications. It has been shown to have anti-cancer properties, inhibiting the growth of cancer cells in vitro and in vivo. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2,4-dimethoxyphenyl)thiourea has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins, respectively.
特性
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2,4-dimethoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-20-12-4-5-13(15(10-12)21-2)19-17(24)18-11-3-6-14-16(9-11)23-8-7-22-14/h3-6,9-10H,7-8H2,1-2H3,(H2,18,19,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRPVSYAQICFPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)NC2=CC3=C(C=C2)OCCO3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(2,4-dimethoxyphenyl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[(4-chlorophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5787303.png)
![3-[5-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5787309.png)

![N-methyl-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B5787329.png)
![ethyl 1-[(1-naphthyloxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5787339.png)
![5-methyl-4-oxo-3-(3-phenylpropyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5787340.png)
![methyl 3-[(acetyloxy)methyl]-4-methoxybenzoate](/img/structure/B5787342.png)
![1-[2-(2-naphthyloxy)ethyl]pyrrolidine](/img/structure/B5787350.png)
![5-(3,4-dimethylphenyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5787358.png)
![2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5787363.png)
![4-bromo-N'-[(3,3-diphenylpropanoyl)oxy]benzenecarboximidamide](/img/structure/B5787397.png)

![ethyl {[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5787409.png)
